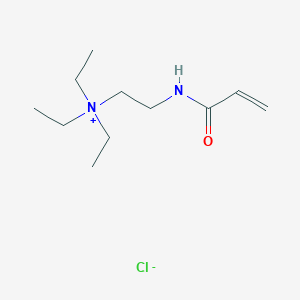
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines an acryloyl group with a triethylammonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride typically involves the reaction of acryloyl chloride with N,N,N-triethylethan-1-amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Acryloyl chloride+N,N,N-triethylethan-1-amine→2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Polymerization: The acryloyl group can participate in free radical polymerization reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild conditions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Polymerization: Polymeric materials with varying properties.
Hydrolysis: Amides and carboxylic acids.
Scientific Research Applications
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its antimicrobial properties and potential use in biocidal coatings.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the acryloyl group can undergo polymerization, forming cross-linked networks that enhance the compound’s stability and functionality.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methacryloyloxy)ethyltrimethylammonium chloride
- N,N,N-Trimethyl-2-[(2-methyl-1-oxo-2-propenyl)amino]ethanaminium chloride
Uniqueness
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride is unique due to its combination of an acryloyl group and a quaternary ammonium group. This dual functionality allows it to participate in both polymerization reactions and antimicrobial activities, making it versatile for various applications.
Properties
CAS No. |
90966-57-7 |
|---|---|
Molecular Formula |
C11H23ClN2O |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
triethyl-[2-(prop-2-enoylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-5-11(14)12-9-10-13(6-2,7-3)8-4;/h5H,1,6-10H2,2-4H3;1H |
InChI Key |
RJNGNWBDDLDAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCNC(=O)C=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
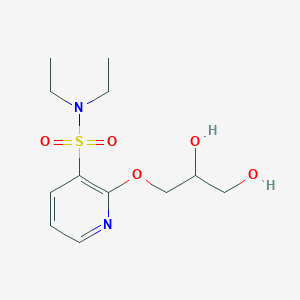
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
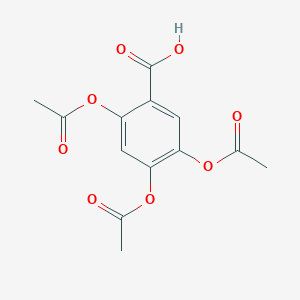
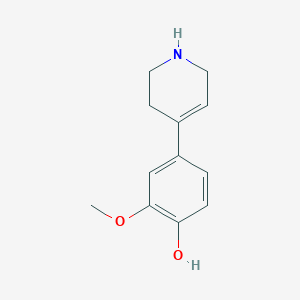
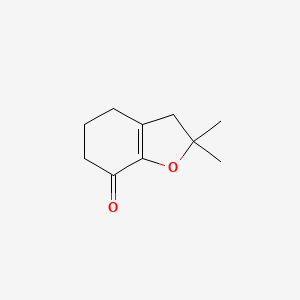
![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
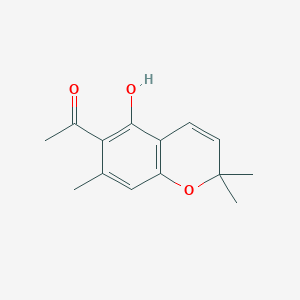
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
